![molecular formula C24H18N2OS B2823595 2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one CAS No. 812685-73-7](/img/structure/B2823595.png)

2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

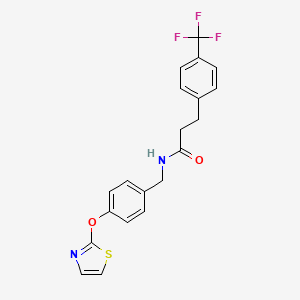

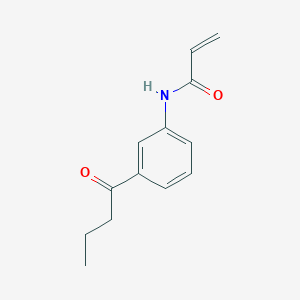

“2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one” is a chemical compound with the molecular formula C24H18N2OS . It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of “2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one” and similar compounds has been a subject of research. For instance, 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-ones were synthesized by condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides and 2-butenoyl chloride in pyridine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 382.478 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 596.4±60.0 °C at 760 mmHg . The melting point and MSDS are not available .Scientific Research Applications

Anticancer Agents

Novel thiadiazole-imidazole derivatives, including structures analogous to 2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one, have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to high anticancer activities, indicating their potential as powerful anticancer agents. The structure-activity relationship (SAR) of these compounds provides valuable insights for further development in this area (Gomha, Abdel‐aziz, & Khalil, 2016).

Antimicrobial and Antiviral Activities

Imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds have been synthesized and examined for their antimicrobial and antioxidant capacities. These compounds showed very high anti-tuberculosis activities at low concentrations, in addition to activity against gram-positive and negative bacteria, demonstrating their potential as efficient antibacterial agents and antioxidants (Taflan, Bayrak, Er, Karaoğlu, & Bozdeveci, 2019).

Corrosion Inhibitors

Imidazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in sulfuric acid medium. These compounds showed high resistance and behaved as mixed-type inhibitors, with inhibition efficiency reaching up to 96% at certain concentrations. This highlights their potential use as corrosion inhibitors in industrial applications (Ouakki et al., 2019).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of “2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one”. Given the interest in imidazo[2,1-b][1,3]thiazines and their derivatives, this compound could be a valuable target for future studies .

properties

IUPAC Name |

2,3,7-triphenyl-6,7-dihydroimidazo[2,1-b][1,3]thiazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2OS/c27-21-16-20(17-10-4-1-5-11-17)28-24-25-22(18-12-6-2-7-13-18)23(26(21)24)19-14-8-3-9-15-19/h1-15,20H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJROZNDJZXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=NC(=C(N2C1=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)

![7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2823517.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2823528.png)

![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)